molecular formula C6H11NO3 B3116521 Methyl 4-hydroxypyrrolidine-2-carboxylate CAS No. 217184-95-7

Methyl 4-hydroxypyrrolidine-2-carboxylate

Cat. No. B3116521
M. Wt: 145.16 g/mol
InChI Key: ZORHSASAYVIBLY-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxypyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C6H11NO3 . It is also known by its IUPAC name, methyl (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylate . The compound has a molecular weight of 145.16 .


Synthesis Analysis

The synthesis of “Methyl 4-hydroxypyrrolidine-2-carboxylate” and its derivatives has been reported in the literature . For instance, one study described the synthesis of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .


Molecular Structure Analysis

The InChI code for “Methyl 4-hydroxypyrrolidine-2-carboxylate” is 1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The pyrrolidine ring in “Methyl 4-hydroxypyrrolidine-2-carboxylate” is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxypyrrolidine-2-carboxylate” is a solid at room temperature . It has a melting point range of 160-164 degrees Celsius . The compound is typically stored at ambient temperature .

Scientific Research Applications

Asymmetric Catalysis

Methyl 4-hydroxypyrrolidine-2-carboxylate derivatives are used in asymmetric Michael additions of ketones to nitroalkenes. These derivatives, being part of the L-series of natural amino acids, have shown efficiency in catalyzing asymmetric reactions, although with enantioselectivity opposite to that obtained with L-proline (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Synthon Preparation in Medicinal Chemistry

N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from derivatives of methyl 4-hydroxypyrrolidine-2-carboxylate, are valuable synthons in medicinal chemistry, particularly for dipeptidyl peptidase IV inhibitors. These compounds are used to create a range of intermediates, including 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, showcasing their versatility in drug synthesis (Singh & Umemoto, 2011).

Heterocycle Construction

Methyl 4-hydroxypyrrolidine-2-carboxylate is involved in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates. This process involves a two-step synthesis from N-protected α-amino acids, producing enaminones that are pivotal for creating functionalized heterocycles (Grošelj et al., 2013).

GABA-Uptake Inhibitors

4-Hydroxypyrrolidine-2-carboxylic acid derivatives, synthesized from methyl 4-hydroxypyrrolidine-2-carboxylate, have been evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. These compounds show significant potency in inhibiting these proteins, highlighting their potential therapeutic applications in neurological disorders (Zhao, Hoesl, Hoefner, & Wanner, 2005).

Catalytic Applications in Organic Synthesis

Methyl 4-hydroxypyrrolidine-2-carboxylate derivatives serve as catalysts in various organic reactions. For instance, their use in the Biginelli reaction demonstrates their ability to influence the rate and selectivity of chemical transformations. The conformational dynamics of these catalysts can be studied using computational simulations and NMR experiments, offering insights into their role in catalysis (Borodina et al., 2021).

Safety And Hazards

“Methyl 4-hydroxypyrrolidine-2-carboxylate” is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .

Future Directions

The pyrrolidine ring in “Methyl 4-hydroxypyrrolidine-2-carboxylate” offers a promising scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the influence of steric factors on biological activity and investigating the structure–activity relationship of the studied compounds .

properties

IUPAC Name

methyl 4-hydroxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHSASAYVIBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307311
Record name 4-Hydroxyproline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxypyrrolidine-2-carboxylate

CAS RN

217184-95-7
Record name 4-Hydroxyproline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217184-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyproline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
X Huang, D Chen, N Wu, A Zhang, Z Jia, X Li - Bioorganic & medicinal …, 2009 - Elsevier
… In conclusion, we have synthesized a series of new quinolones based on (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate and (S)-pyrrolidin-2-ylmethanol. From in vitro potency …
Number of citations: 38 www.sciencedirect.com
SK Gandham, AA Kudale, TR Allaka, K Chepuri… - Molecular Diversity, 2023 - Springer
… 1 and (2S,4R)-methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride 2 were synthesized by … (2S,4R)-methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride 2 was suspended in …
Number of citations: 3 link.springer.com
V Harish, M Periasamy - Tetrahedron: Asymmetry, 2017 - Elsevier
… The (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate 18 was prepared from 4-… The resulting (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate 18 was reacted with N-boc protected …
Number of citations: 8 www.sciencedirect.com
M Tang, R Sun, H Li, X Yu, W Wang - The Journal of Organic …, 2017 - ACS Publications
Reaction of α-amino acids, particularly prolines and their derivatives with carbonyl compounds via decarboxylative redox process, is a viable strategy for synthesis of structurally diverse …
Number of citations: 10 pubs.acs.org
X Huang, A Zhang, D Chen, Z Jia, X Li - Bioorganic & medicinal chemistry …, 2010 - Elsevier
… In our previous work, we have synthesized a series of new quinolones based on (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate and (S)-pyrrolidin-2-ylmethanol. The in vitro potency …
Number of citations: 62 www.sciencedirect.com
Y Wan, J Wang, M Chen, X Hou, H Fang - Bioorganic & Medicinal …, 2015 - Elsevier
… g of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride as a white powder. Yield: … of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (8.64 g, 47.6 mmol), …
Number of citations: 27 www.sciencedirect.com
N Maimó Pérez - 2016 - dugi-doc.udg.edu
… The volatiles were evaporated under reduced pressure and the residue was washed with ether (100 ml), yielding the title compound (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate …
Number of citations: 0 dugi-doc.udg.edu
J Zhang, Q Wang, H Fang, W Xu, A Liu, G Du - Bioorganic & medicinal …, 2007 - Elsevier
A series of pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit neuraminidase (NA) of influenza A virus (H3N2). All compounds were synthesized in good …
Number of citations: 36 www.sciencedirect.com
S Smita, G Anand, S Ranjit… - International Journal of …, 2011 - researchgate.net
Nalidixic acid is considered to be the predecessor of all members of the quinolone family, including the first, second, third and fourth generations. Aim was exploring effective …
Number of citations: 8 www.researchgate.net
FZ Liu, H Fang, HW Zhu, Q Wang, Y Yang… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives were synthesized and evaluated for their abilities to inhibit inducible nitric oxide synthase (iNOS) isoform. All target …
Number of citations: 19 www.sciencedirect.com

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